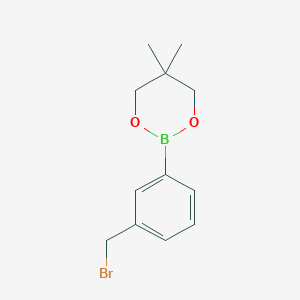

2-(3-(溴甲基)苯基)-5,5-二甲基-1,3,2-二氧杂硼烷

描述

2-(3-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a boron-containing compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has demonstrated potential applications in medicinal chemistry, particularly in the development of new drugs. In

科学研究应用

化学性质和合成

2-(3-(溴甲基)苯基)-5,5-二甲基-1,3,2-二氧杂硼烷和相关化合物因其性质和合成方法而著称。该化合物分子量为 254.92,可溶于常见有机溶剂,以淡黄色油状物或无色液体形式提供。其合成涉及在特定条件下进行溴化和酯化过程,得到高纯度产物 (Chu、Dai 和 Wang,2010 年)。

结构特征

已使用 X 射线晶体学研究了类似化合物(例如 2,2-二氟-4,6-二甲基-5-(4'-硝基苯基)-1,3,2-二氧杂硼烷)的结构和构象方面,揭示了独特的特征,如近乎平面的二氧杂硼烷环,这对于理解这些化合物的稳定性和反应性非常重要 (Emsley、Freeman、Bates 和 Hursthouse,1989 年)。

反应性和转化

已探索了 2-(3-(溴甲基)苯基)-5,5-二甲基-1,3,2-二氧杂硼烷衍生物在化学反应中的反应性。例如,2-异丁基-5-甲基-4-苯基-1,3,2-二氧杂硼烷与乙腈反应生成各种化合物,展示了其在合成化学中的潜在用途 (Kuznetsov、Alekseeya 和 Gren,1996 年)。

在有机合成中的应用

这些化合物具有在有机合成中的潜在应用。例如,位阻芳基硼酸酯(包括 5,5-二甲基-2-甲苯基-1,3,2-二氧杂硼烷)与 3-碘-4-甲氧基苯甲酸甲酯的铃木交叉偶联反应已得到优化,得到联芳基,表明这些化合物在促进复杂有机反应中的作用 (Chaumeil、Signorella 和 Drian,2000 年)。

作用机制

Target of Action

Boronic esters, such as this compound, are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, targeting electrophilic carbon atoms in organic molecules .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation, a process where it transfers its organic group to a metal catalyst . This reaction occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . The bromomethyl group in the compound can also react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

The compound’s role in suzuki–miyaura cross-coupling reactions suggests it could be involved in the formation of carbon-carbon bonds . These reactions are fundamental to many biochemical pathways, including the synthesis of complex organic molecules.

Pharmacokinetics

It’s known that boronic esters, in general, have increased stability compared to boranes, which can influence their bioavailability . They are usually bench stable, easy to purify, and often even commercially available . The susceptibility of phenylboronic pinacol esters to hydrolysis at physiological ph should be considered when evaluating their pharmacokinetic properties .

Result of Action

As a reagent in suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane. For instance, the compound’s stability can be affected by air and moisture . Additionally, the rate of hydrolysis of phenylboronic pinacol esters, which this compound is a type of, is considerably accelerated at physiological pH . Therefore, the compound’s action and efficacy may vary depending on the pH of its environment.

属性

IUPAC Name |

2-[3-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BBrO2/c1-12(2)8-15-13(16-9-12)11-5-3-4-10(6-11)7-14/h3-6H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHOSDXBNPFLLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC(=CC=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397213 | |

| Record name | 2-[3-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

CAS RN |

223799-25-5 | |

| Record name | 2-[3-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol](/img/structure/B1598425.png)